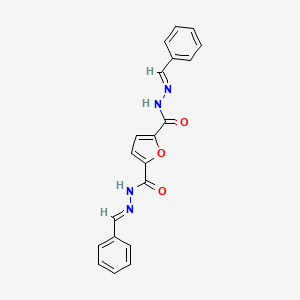

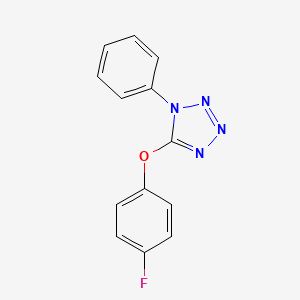

![molecular formula C19H22N4O2 B5520111 N-(3,4-二氢-2H-1,5-苯并二氧杂戊环-7-基甲基)-2,3,5-三甲基吡唑并[1,5-a]嘧啶-7-胺](/img/structure/B5520111.png)

N-(3,4-二氢-2H-1,5-苯并二氧杂戊环-7-基甲基)-2,3,5-三甲基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is of significant interest due to its structural complexity and potential biological activity. It belongs to the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their pharmacological properties and synthetic methodologies.

Synthesis Analysis

The synthesis of related 2-arylpyrazolo[1,5-a]pyrimidine derivatives involves strategic introduction of lipophilic groups and acyl or carbamoyl moieties to achieve potent biological activities. Key synthetic approaches include the use of acyl groups for efficient binding properties and the exploration of Suzuki coupling methods for constructing the core pyrazolo[1,5-a]pyrimidine scaffold (Squarcialupi et al., 2013).

Molecular Structure Analysis

The molecular structure of similar pyrazolo[1,5-a]pyrimidine compounds has been elucidated through X-ray crystallography, demonstrating the influence of substituents on the molecular conformation and the intermolecular interactions crucial for biological activity. Intramolecular hydrogen bonds and π-stacking interactions are common structural features that contribute to their stability and reactivity (Jiu-fu et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines participate in various chemical reactions that allow for the introduction of diverse functional groups, enhancing their biological activities. These reactions include alkylation, acylation, and Suzuki coupling, providing a versatile toolkit for the modification and optimization of their chemical properties (Komykhov et al., 2017).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are critical for their pharmacological applications. These properties are influenced by the compound's molecular structure and substituents, affecting its bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and hydrogen bonding capacity, are pivotal for the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. The presence of substituents like acyl and carbamoyl groups significantly impacts their binding affinity and selectivity towards biological targets, contributing to their pharmacological profile (Squarcialupi et al., 2013).

科学研究应用

抗肿瘤和抗菌活性

- 已经合成出新型的含 N-芳基吡唑的烯胺酮,从而产生取代吡啶衍生物和其他具有抗肿瘤和抗菌活性的化合物。这些化合物对人乳腺细胞系 (MCF-7) 和肝癌细胞系 (HEPG2) 的抑制效果与 5-氟尿嘧啶相当 (S. Riyadh, 2011)。

认知障碍治疗

- 设计并合成了一组不同的 3-氨基吡唑并[3,4-d]嘧啶酮作为磷酸二酯酶 1 (PDE1) 的抑制剂,其中一种化合物 ITI-214 在体内显示出良好的疗效,目前正在进行 I 期临床开发,用于治疗与精神分裂症和阿尔茨海默病相关的认知缺陷 (Peng Li 等人,2016)。

胆碱酯酶和 Aβ 聚集抑制剂

- 开发了一类新型的 2,4-二取代嘧啶作为双重胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集抑制剂,针对阿尔茨海默病 (AD) 中的多种病理途径。这些化合物为 AD 治疗提供了新途径,其中特定的化合物显示出有效的抑制活性 (T. Mohamed 等人,2011)。

新型化合物的合成

- 对 7-取代吡唑并[1,5-a]嘧啶-3-甲酰胺的研究探索了它们的合成,为区域选择性取代和在开发新的治疗分子中的应用提供了见解 (Miha Drev 等人,2014)。

抗真菌和抗菌活性

- 合成 3-取代-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺并对其显着的抗菌活性进行评估,突出了这些化合物在解决微生物耐药性问题方面的潜力 (A. Rahmouni 等人,2014)。

属性

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-12-9-18(23-19(21-12)13(2)14(3)22-23)20-11-15-5-6-16-17(10-15)25-8-4-7-24-16/h5-6,9-10,20H,4,7-8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTLAALRSVQVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC4=C(C=C3)OCCCO4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

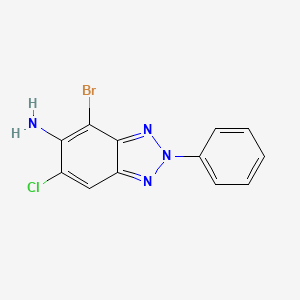

![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)

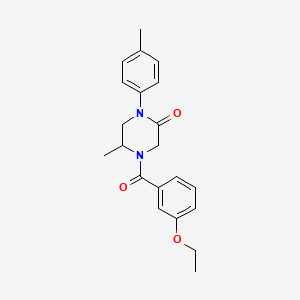

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)

![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5520077.png)

![4-[5-(3-methoxy-2-naphthyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5520078.png)

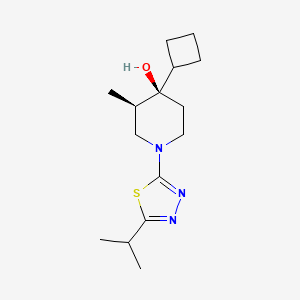

![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)